molecular formula C19H18N4O B14341721 N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine CAS No. 105379-57-5

N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine

Cat. No.: B14341721
CAS No.: 105379-57-5
M. Wt: 318.4 g/mol
InChI Key: JLFQTYNQQMSTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which is further substituted with a methoxyphenyl group and a dimethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or tetrahydrofuran. The resulting intermediate is then cyclized to form the pyrazoloquinoline core, followed by further substitution to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Ethoxypropyl)-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-amine: Similar structure with an ethoxypropyl group instead of a methoxyphenyl group.

    N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine derivatives: Various derivatives with different substituents on the pyrazole or quinoline rings.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyphenyl group and the dimethylamine group enhances its potential as a versatile scaffold for drug development and other applications.

Properties

CAS No.

105379-57-5

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]quinolin-4-amine

InChI

InChI=1S/C19H18N4O/c1-12-17-18(20-13-7-6-8-14(11-13)24-3)15-9-4-5-10-16(15)21-19(17)23(2)22-12/h4-11H,1-3H3,(H,20,21)

InChI Key

JLFQTYNQQMSTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=CC=CC=C3C(=C12)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.